molecular formula C27H22Br2ClN3O4 B14923414 2-(2,3-dibromo-4-{(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-ethoxyphenoxy)-N-phenylacetamide

2-(2,3-dibromo-4-{(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-ethoxyphenoxy)-N-phenylacetamide

Cat. No.: B14923414
M. Wt: 647.7 g/mol
InChI Key: AQOVJMZDABCCCS-UYRXBGFRSA-N
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Description

2-(2,3-DIBROMO-4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-ETHOXYPHENOXY)-N~1~-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes multiple halogen atoms, an ethoxy group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIBROMO-4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-ETHOXYPHENOXY)-N~1~-PHENYLACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of bromine atoms into the aromatic ring.

    Formation of the pyrazole ring: This involves the reaction of hydrazine with a diketone.

    Coupling reactions: These are used to attach the various functional groups to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIBROMO-4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-ETHOXYPHENOXY)-N~1~-PHENYLACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to reduce carbonyl groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a dehalogenated derivative.

Scientific Research Applications

2-(2,3-DIBROMO-4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-ETHOXYPHENOXY)-N~1~-PHENYLACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique chemical properties.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-DIBROMO-4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-ETHOXYPHENOXY)-N~1~-PHENYLACETAMIDE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **2,3-Dibromo-4-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}-6-ethoxyphenol
  • **2,3-Dibromo-4-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}-6-ethoxyphenyl acetate

Uniqueness

The uniqueness of 2-(2,3-DIBROMO-4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-ETHOXYPHENOXY)-N~1~-PHENYLACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C27H22Br2ClN3O4

Molecular Weight

647.7 g/mol

IUPAC Name

2-[2,3-dibromo-4-[(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-ethoxyphenoxy]-N-phenylacetamide

InChI

InChI=1S/C27H22Br2ClN3O4/c1-3-36-22-14-17(13-19-16(2)32-33(27(19)35)21-12-8-7-11-20(21)30)24(28)25(29)26(22)37-15-23(34)31-18-9-5-4-6-10-18/h4-14H,3,15H2,1-2H3,(H,31,34)/b19-13-

InChI Key

AQOVJMZDABCCCS-UYRXBGFRSA-N

Isomeric SMILES

CCOC1=C(C(=C(C(=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3Cl)C)Br)Br)OCC(=O)NC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3Cl)C)Br)Br)OCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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